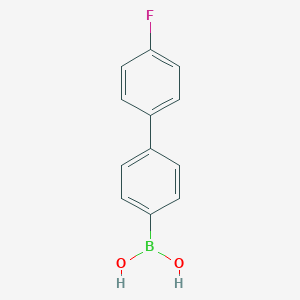

4-(4-Fluorophenyl)phenylboronic acid

货号 B126331

CAS 编号:

140369-67-1

分子量: 216.02 g/mol

InChI 键: KHMFYFVXTICBEL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

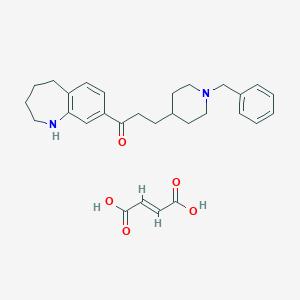

4-(4-Fluorophenyl)phenylboronic acid is an organofluorine compound that is functionally related to phenylboronic acid . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .

Molecular Structure Analysis

The molecular formula of 4-(4-Fluorophenyl)phenylboronic acid is C6H6BFO2 . The structure of the compound includes a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further substituted with a fluorine atom .Chemical Reactions Analysis

4-(4-Fluorophenyl)phenylboronic acid can participate in various chemical reactions. It can be used as a reactant in Suzuki coupling using microwave and triton B catalyst . It can also participate in Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids .Physical And Chemical Properties Analysis

4-(4-Fluorophenyl)phenylboronic acid is a solid at room temperature . Its molecular weight is 139.92 g/mol . The compound has a melting point of 262-265 °C .科学研究应用

-

Coupling Reactions

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

- Method : The specific procedures for these reactions would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Synthesis of Biologically Active Terphenyls

- Field : Medicinal Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid is used to make novel biologically active terphenyls .

- Method : The specific procedures would depend on the exact terphenyl being synthesized. Generally, this would involve a coupling reaction similar to the one described above .

- Results : The product of these reactions would be a terphenyl molecule with potential biological activity .

-

Sensing Applications

- Field : Analytical Chemistry

- Application : Boronic acids, including 4-(4-Fluorophenyl)phenylboronic acid, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

- Method : The specific procedures would depend on the exact sensing application. Generally, this would involve incorporating the boronic acid into a sensor and then exposing the sensor to the analyte .

- Results : The interaction of the boronic acid with the analyte would cause a measurable change in the sensor, allowing the presence and potentially the concentration of the analyte to be determined .

-

Suzuki Coupling

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Suzuki coupling reactions .

- Method : The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Pd-Catalyzed Direct Arylation of Pyrazoles

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Pd-catalyzed direct arylation of pyrazoles .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions Catalyzed by Palladium Nanoparticles

- Field : Nanotechnology

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Ruthenium catalyzed direct arylation

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Ruthenium catalyzed direct arylation .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Rh-catalyzed asymmetric conjugate additions

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Rh-catalyzed asymmetric conjugate additions .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

安全和危害

属性

IUPAC Name |

[4-(4-fluorophenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMFYFVXTICBEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566566 |

Source

|

| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)phenylboronic acid | |

CAS RN |

140369-67-1 |

Source

|

| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

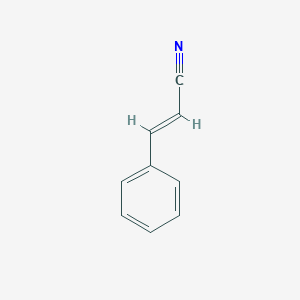

Cinnamonitrile

1885-38-7

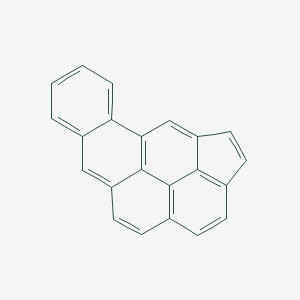

Dibenzo(j,mno)acephenanthrylene

153043-82-4

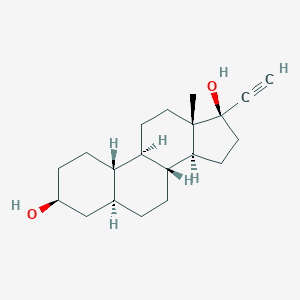

3|A,5|A-Tetrahydronorethisterone

6424-05-1

![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)

![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)